![molecular formula C19H26N2O5 B14793134 Benzyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopiperidin-1-yl]acetate](/img/structure/B14793134.png)
Benzyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopiperidin-1-yl]acetate
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Overview
Description
Benzyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopiperidin-1-yl]acetate is a complex organic compound with the molecular formula C19H26N2O5 and a molecular weight of 362.42 g/mol . This compound is characterized by its piperidine ring, which is substituted with a benzyl ester and a tert-butoxycarbonyl (Boc) protected amino group. It is often used in organic synthesis and medicinal chemistry due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopiperidin-1-yl]acetate typically involves the following steps :
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Boc-Protected Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the piperidine derivative with benzyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopiperidin-1-yl]acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or Boc-protected amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopiperidin-1-yl]acetate has several scientific research applications :
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Benzyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopiperidin-1-yl]acetate involves its interaction with specific molecular targets and pathways . The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical reactions. The ester group can be hydrolyzed to release the corresponding carboxylic acid, which may interact with enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
- Benzyl 2-[(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopiperidin-1-yl]acetate
Uniqueness
Benzyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopiperidin-1-yl]acetate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its Boc-protected amino group and benzyl ester make it a versatile intermediate in organic synthesis and medicinal chemistry.
Biological Activity
Benzyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopiperidin-1-yl]acetate is a complex organic compound with potential applications in medicinal chemistry. Its structure features a benzyl group, a piperidine derivative, and an acetyl moiety, making it a candidate for various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.
The chemical formula for this compound is C23H34N2O8 with a molecular weight of approximately 466.525 g/mol. Its structural components suggest potential interactions with biological targets.
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of benzyl carbamates exhibit antimicrobial properties. The structural features of this compound may enhance its effectiveness against certain bacterial strains.
- Neuroprotective Effects : Studies have explored the neuroprotective potential of similar compounds, particularly in models of neurodegeneration. The piperidine moiety may play a role in modulating neurotransmitter systems or protecting against oxidative stress.
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes, such as proteases or kinases, has been hypothesized based on its structural analogs. This could have implications for cancer therapy or metabolic disorders.
The exact mechanism of action for this compound is not fully elucidated; however, several pathways can be proposed:
- Interaction with Receptors : The compound may interact with G-protein coupled receptors (GPCRs) or other membrane-bound receptors, influencing downstream signaling pathways.
- Modulation of Enzyme Activity : By binding to active sites or allosteric sites on enzymes, the compound could alter their activity, leading to therapeutic effects.
Research Findings and Case Studies
Several studies have investigated the biological activity of related compounds that share structural similarities with this compound:
Properties
Molecular Formula |
C19H26N2O5 |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
benzyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopiperidin-1-yl]acetate |
InChI |
InChI=1S/C19H26N2O5/c1-19(2,3)26-18(24)20-15-10-7-11-21(17(15)23)12-16(22)25-13-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3,(H,20,24) |
InChI Key |
VSLNFKGGDYHYLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1=O)CC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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